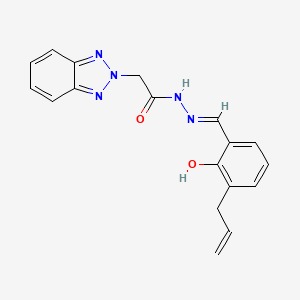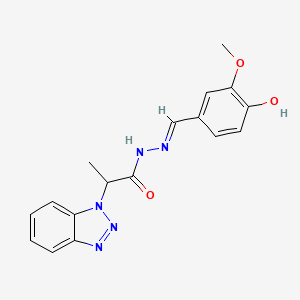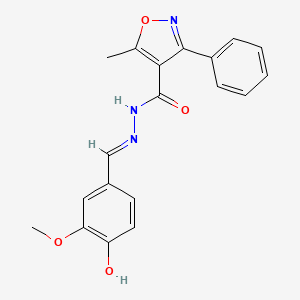![molecular formula C16H20N2O4 B1190606 2-[2-(2,4-DIMETHOXYPHENYL)HYDRAZONO]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE](/img/structure/B1190606.png)
2-[2-(2,4-DIMETHOXYPHENYL)HYDRAZONO]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2,4-DIMETHOXYPHENYL)HYDRAZONO]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a hydrazinylidene group attached to a dimethoxyphenyl ring and a dimethylcyclohexane-1,3-dione moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-DIMETHOXYPHENYL)HYDRAZONO]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine derivatives under acidic or basic conditions. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with hydrazine hydrate in the presence of glacial acetic acid as a catalyst . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2,4-DIMETHOXYPHENYL)HYDRAZONO]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinylidene derivatives.
Applications De Recherche Scientifique
2-[2-(2,4-DIMETHOXYPHENYL)HYDRAZONO]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[2-(2,4-DIMETHOXYPHENYL)HYDRAZONO]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene-4-oxo-1,3-thiazolidin-5-yl acetic acid
- 2-[(4-R-benzoyl)hydrazinylidene]-4-oxobutanoic acids
Uniqueness
2-[2-(2,4-DIMETHOXYPHENYL)HYDRAZONO]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE is unique due to its specific structural features, such as the presence of both dimethoxyphenyl and dimethylcyclohexane-1,3-dione moieties
Propriétés
Formule moléculaire |
C16H20N2O4 |
|---|---|
Poids moléculaire |
304.34g/mol |
Nom IUPAC |
2-[(2,4-dimethoxyphenyl)diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C16H20N2O4/c1-16(2)8-12(19)15(13(20)9-16)18-17-11-6-5-10(21-3)7-14(11)22-4/h5-7,19H,8-9H2,1-4H3 |
Clé InChI |
GHKUIBHRKOVUHN-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=C(C=C(C=C2)OC)OC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'~5~-[(E)-1-(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE](/img/structure/B1190529.png)
![2-{[(2-ethylphenyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1190531.png)

![N-[(2Z,4E)-1-[(2-Hydroxy-5-methyl-1H-indol-3-yl)diazenyl]-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide](/img/no-structure.png)

